molecular formula C20H15F4N3O3S B10937884 N-[4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide

N-[4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B10937884
M. Wt: 453.4 g/mol
InChI Key: FJRJQRGKUJDPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a complex organic compound characterized by the presence of difluoromethoxy groups attached to phenyl rings, a pyrimidinyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(difluoromethoxy)phenyl isocyanate with appropriate pyrimidinyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere at temperatures ranging from 2°C to 8°C to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often exceeding 98% . The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~) to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s difluoromethoxy groups enhance its binding affinity to these targets, leading to modulation of their activity. The pyrimidinyl group plays a crucial role in stabilizing the compound’s interaction with the target proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Difluoromethoxy)phenyl)acetamide
  • 4-(Difluoromethoxy)phenyl isocyanate
  • 4-Acetamidophenol

Uniqueness

N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is unique due to its combination of difluoromethoxy groups and a pyrimidinyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H15F4N3O3S

Molecular Weight

453.4 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H15F4N3O3S/c21-18(22)29-14-5-1-12(2-6-14)16-9-10-25-20(27-16)31-11-17(28)26-13-3-7-15(8-4-13)30-19(23)24/h1-10,18-19H,11H2,(H,26,28)

InChI Key

FJRJQRGKUJDPOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)F)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.